![molecular formula C9H7BrN2O B1377735 1-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone CAS No. 1260382-82-8](/img/structure/B1377735.png)
1-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthetic Methodology
A study details the synthesis of 1-(6-Bromo-pyridin-3-yl)-ethanone using 2,5-dibromo-pyridine, highlighting a two-step reaction involving magnesium halide exchange and nucleophilic substitution. This process demonstrated an efficient pathway to synthesize the compound with a total yield of up to 81%, featuring mild reaction conditions and straightforward procedures (Zeng-sun Jin, 2015).
Chemical Reactions and Derivatives
Research has explored the thermal decomposition of bromo-methyl-triazolo-pyridine under pressure, leading to the formation of various intermediates, including 1-(6-Bromopyridin-2-yl)ethanone. This work provides insights into the reactivity and potential chemical applications of the compound's derivatives (B. Abarca, R. Ballesteros, F. Blanco, 2006).
Biological Applications
Antimicrobial Activity
A study synthesized new derivatives of 6-bromo-3-methylthiazolo[3,2-a]benzimidazole, including a compound similar in structure to the queried compound, demonstrating significant immunosuppressive and immunostimulatory effects. These compounds showed potential as multipotent compounds with promising biological activities, including cytotoxicity against various cancer cell lines (H. Abdel‐Aziz, N. Hamdy, A. Gamal-Eldeen, I. Fakhr, 2011).
Antiviral and Antibacterial Agents
Novel 1-(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)ethanone derivatives were synthesized, showcasing antibacterial activity. These compounds represent a new class of antibacterial agents, highlighting the versatility of the core compound's structure for developing bioactive substances (Setti S. Chinnayya et al., 2022).
Material Science Applications
- Luminescent Polymers: A study on polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit, similar in structure to the queried compound, discussed the synthesis and properties of these materials. The polymers showed strong fluorescence and quantum yields, indicating potential applications in the field of materials science for developing new luminescent materials (Kai A. I. Zhang, B. Tieke, 2008).
Orientations Futures
Propriétés
IUPAC Name |
1-(6-bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-5(13)6-3-11-8-2-9(10)12-4-7(6)8/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VINQHOKVKWJEDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC2=CC(=NC=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(Acetylsulfanyl)methyl]cyclopentane-1-carbonitrile](/img/structure/B1377652.png)
![3-[4-cyclopentyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propan-1-amine hydroiodide](/img/structure/B1377654.png)
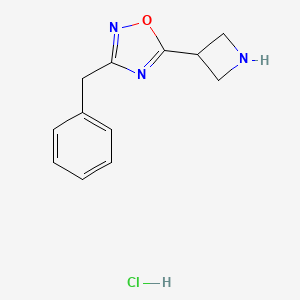
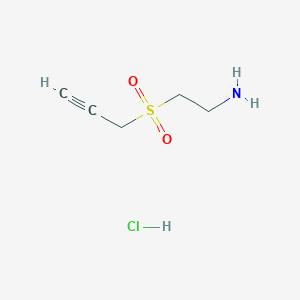
methanol](/img/structure/B1377659.png)
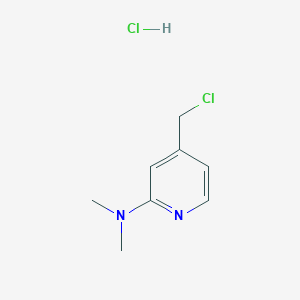
![2,2,2-trifluoroethyl N-[3-chloro-2-(morpholin-4-yl)phenyl]carbamate](/img/structure/B1377665.png)
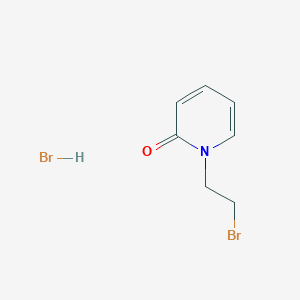
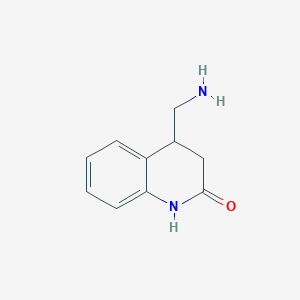
![5-(Benzyloxy)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1377668.png)
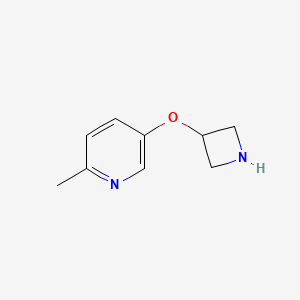
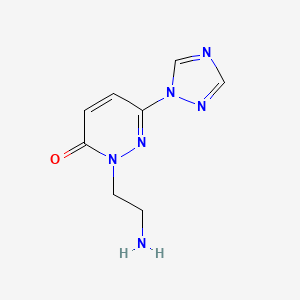
![tert-butyl N-[1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl]carbamate](/img/structure/B1377673.png)
![1-[3-(1-Aminoethyl)piperidin-1-yl]-2-methylpropan-2-ol dihydrochloride](/img/structure/B1377674.png)